Verrucarin E

Übersicht

Beschreibung

Verrucarin E is a naturally occurring macrocyclic trichothecene, a type of sesquiterpene toxin produced by various fungi, including species from the genera Fusarium and Myrothecium

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Verrucarin E involves multiple steps, starting from simpler organic molecules. The synthesis typically includes the formation of the macrocyclic ring structure, which is a hallmark of trichothecenes. Key steps often involve cyclization reactions, esterification, and the introduction of epoxide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. it can be produced through fermentation processes using fungal cultures that naturally produce trichothecenes. Optimization of fermentation conditions, including nutrient supply, pH, and temperature, is crucial for maximizing yield.

Analyse Chemischer Reaktionen

Types of Reactions: Verrucarin E undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often leading to the formation of hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can alter the functional groups present in the molecule.

Substitution: Replacement of one functional group with another, which can modify the biological activity of the compound.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Model Compound for Synthesis Studies

- Verrucarin E serves as a model compound for investigating the synthesis and reactivity of macrocyclic trichothecenes. Its complex structure allows researchers to explore synthetic pathways and optimize reaction conditions for similar compounds.

2. Chemical Reactions

- The compound undergoes various chemical transformations, including oxidation, reduction, and substitution. These reactions can modify its biological activity, making it a subject of interest in chemical research.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduction of oxygen atoms | Potassium permanganate, chromium trioxide |

| Reduction | Removal of oxygen or addition of hydrogen | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replacement of functional groups | Various chemical reagents |

Biological Research Applications

1. Cytotoxicity Studies

- This compound exhibits potent cytotoxic properties against various cancer cell lines. Research indicates that it inhibits protein synthesis by binding to ribosomal RNA, disrupting cellular functions and leading to apoptosis.

2. Immunosuppressive Effects

- The compound has demonstrated immunosuppressive properties, affecting cytokine production and T-cell function. This characteristic could have therapeutic implications for autoimmune diseases.

3. Mechanism of Action

- The primary mechanism involves inhibition of protein synthesis through interaction with the ribosome, leading to the accumulation of incomplete polypeptides and triggering cell death.

Medical Applications

1. Potential Anticancer Agent

- Studies have shown that this compound can inhibit the growth of glioblastoma cells at low concentrations (as low as 2 nM), outperforming traditional chemotherapeutic agents like temozolomide in some cases .

2. Delivery Systems

- Recent research has explored the use of targeted drug delivery systems incorporating this compound to enhance its therapeutic efficacy while minimizing systemic toxicity .

Case Studies

1. Glioblastoma Treatment

- A study demonstrated that this compound delivered via monoclonal antibody-targeted extracellular vesicles effectively inhibited glioblastoma growth in animal models. This approach highlighted its potential as a treatment modality for aggressive brain tumors .

2. Phytotoxicity Research

- Investigations into the phytotoxic effects of this compound revealed its capacity to inhibit plant growth, indicating its potential use as a bioherbicide . The compound was shown to cause necrosis in treated plant tissues, suggesting its role in controlling invasive species.

Summary of Findings

This compound is a versatile compound with diverse applications across various fields:

- Chemical Research : Used as a model for synthesizing trichothecenes and studying their reactivity.

- Biological Research : Exhibits cytotoxicity and immunosuppressive effects, making it valuable in cancer research.

- Medical Applications : Explored as an anticancer agent with promising results in glioblastoma treatment.

Wirkmechanismus

Verrucarin E exerts its effects primarily by inhibiting protein synthesis. It binds to the ribosome and prevents the peptidyl transferase activity, which is essential for the elongation of the polypeptide chain during translation. This inhibition leads to the accumulation of incomplete polypeptides and ultimately triggers apoptosis in the affected cells. The compound also induces oxidative stress and disrupts mitochondrial function, further contributing to its cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Verrucarin A: Another macrocyclic trichothecene with similar cytotoxic properties.

Roridin E: A structurally related compound with a similar mode of action.

Satratoxin H: Another trichothecene with potent cytotoxic effects.

Uniqueness: Verrucarin E is unique due to its specific structural features, including the presence of an epoxide group and a macrocyclic ring. These features contribute to its high potency and specificity in inhibiting protein synthesis. Compared to other trichothecenes, this compound has shown distinct biological activities and potential therapeutic applications, making it a valuable compound for further research.

Biologische Aktivität

Verrucarin E is a macrocyclic trichothecene mycotoxin produced by various fungal species, particularly Myrothecium and Fusarium species. This compound has garnered attention due to its potent biological activities, including cytotoxicity, immunosuppressive effects, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential implications in medicine.

Chemical Structure and Properties

This compound is structurally related to other trichothecenes, characterized by a macrocyclic lactone ring. Its chemical formula is C₁₈H₂₄O₇, and it exhibits several functional groups that contribute to its biological activity.

This compound exerts its biological effects primarily through the following mechanisms:

- Protein Synthesis Inhibition : Like other trichothecenes, this compound inhibits protein synthesis by interacting with the ribosomal RNA of eukaryotic ribosomes. This action disrupts cellular function and leads to cell death.

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines. It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Immunosuppressive Effects : The compound has demonstrated immunosuppressive properties, affecting cytokine production and T-cell function. This characteristic may have therapeutic implications for autoimmune diseases.

Cytotoxicity

Research has consistently shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on human tumor cells, revealing IC50 values comparable to established chemotherapeutic agents like camptothecin. The results indicated that this compound's cytotoxic effects are dose-dependent and vary across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 0.5 |

| MCF-7 (breast) | 0.8 |

| A549 (lung) | 1.2 |

Apoptosis Induction

In a study involving human leukemia cells (HL-60), treatment with this compound resulted in increased levels of caspase-3 and PARP cleavage, indicative of apoptosis. The compound also elevated the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl-2 levels.

Case Studies

- Cancer Treatment : A clinical case study reported the use of this compound in combination with other chemotherapeutic agents for treating resistant tumors. Patients showed improved response rates, suggesting that this compound can enhance the efficacy of existing treatments.

- Immunomodulation : Another study investigated the effects of this compound on immune responses in animal models. Results indicated a significant reduction in inflammatory cytokines following treatment, supporting its potential use in managing autoimmune conditions.

Eigenschaften

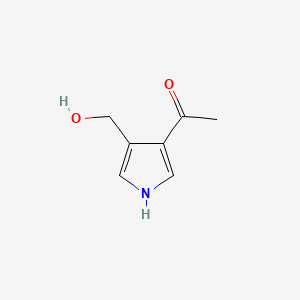

IUPAC Name |

1-[4-(hydroxymethyl)-1H-pyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-3,8-9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTFIKLDSSVBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179205 | |

| Record name | Verrucarin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24445-13-4 | |

| Record name | Verrucarin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-3-hydroxymethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verrucarin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERRUCARIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8M1G6524E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.